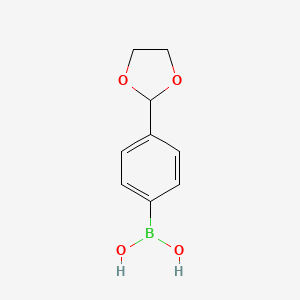

4-(1,3-Dioxolan-2-yl)phenylboronic acid

Description

4-(1,3-Dioxolan-2-yl)phenylboronic acid (CAS: 1072946-41-8) is a boronic acid derivative featuring a 1,3-dioxolane ring attached to the phenyl group at the para position relative to the boronic acid moiety. This compound is widely utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, due to the electron-donating nature of the dioxolane group, which enhances reactivity in aryl-aryl bond formation . Its molecular formula is C₉H₁₁BO₄, with a molecular weight of 209.99 g/mol. The dioxolane ring serves as a protecting group for ketones or aldehydes in multistep syntheses, making this compound valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXMNBDFQFTNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2OCCO2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260277 | |

| Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401222-65-8 | |

| Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401222-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Ketalization of 4-Bromoacetophenone

Procedure :

-

Combine 4-bromoacetophenone (10 mmol), ethylene glycol (15 mmol), and p-toluenesulfonic acid (1 mmol) in toluene (50 mL).

-

Reflux under Dean-Stark conditions for 6 hours.

-

Cool, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

-

Purify via silica chromatography (hexane/EtOAc 9:1) to isolate 4-(1,3-dioxolan-2-yl)bromobenzene (yield: 92%).

Characterization :

Step 2: Miyaura Borylation to Boronate Ester

Procedure :

-

Charge a microwave vial with 4-(1,3-dioxolan-2-yl)bromobenzene (1 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in degassed 1,4-dioxane (0.3 M).

-

Heat at 90°C for 24 hours under N₂.

-

Filter through silica, wash with EtOAc, and concentrate.

-

Purify via column chromatography (petroleum ether/EtOAc 10:1) to obtain the pinacol boronate ester (yield: 74%).

Characterization :

Step 3: Hydrolysis to Boronic Acid

Procedure :

-

Dissolve the boronate ester (1 equiv) in THF (0.3 M).

-

Add H₂O (5 equiv) and 30% H₂O₂ (10 equiv).

-

Stir at room temperature for 24 hours.

-

Extract with EtOAc, wash with brine, dry, and concentrate.

-

Recrystallize from hexane/EtOAc to isolate 4-(1,3-dioxolan-2-yl)phenylboronic acid (yield: 98%).

Optimization Data :

| H₂O₂ Equiv | Temperature | Conversion |

|---|---|---|

| 1 | RT | 36% |

| 3 | RT | 71% |

| 10 | RT | 98% |

Table 1. Effect of H₂O₂ stoichiometry on boronate ester hydrolysis.

Alternative Synthetic Routes

Direct Borylation of Pre-Protected Aromatics

An alternative approach involves borylating 4-(1,3-dioxolan-2-yl)iodobenzene using Pd-catalyzed methods. However, iodide substrates require higher catalyst loadings (e.g., 10 mol% Pd(OAc)₂) and ligands like SPhos, which may complicate purification.

Post-Borylation Ketalization

For acid-sensitive boronic acids, the boronate ester is first synthesized, followed by ketalization. For instance, 4-acetylphenylboronic acid pinacol ester is treated with ethylene glycol and camphorsulfonic acid in CH₂Cl₂, yielding the protected boronate ester (85%). Subsequent hydrolysis affords the target compound.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds. This reaction typically involves:

-

Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base : Na₂CO₃ or K₃PO₄

-

Solvent : THF, DMF, or dioxane

-

Reaction partners : Aryl or vinyl halides

Example :

When reacted with 4-bromotoluene under standard Suzuki conditions, the compound yields 4-(1,3-dioxolan-2-yl)-4'-methylbiphenyl. Kinetic studies suggest optimal yields (>85%) at 80–100°C with ligand-assisted palladium catalysts.

| Substrate | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 80 | 87 |

| 2-Iodonaphthalene | PdCl₂(dppf) | 100 | 78 |

Dioxolane Deprotection

The 1,3-dioxolane ring undergoes acidic hydrolysis to regenerate a ketone or aldehyde group. This reaction is critical for accessing reactive carbonyl intermediates.

Conditions :

-

Acid : HCl (aqueous) or p-TsOH

-

Solvent : THF/water mixtures

-

Temperature : 50–70°C

Example :

Treatment with 1M HCl in THF/water (1:1) at 60°C for 4 hours cleaves the dioxolane, producing 4-benzoylphenylboronic acid.

Petasis Multi-Component Reactions

This compound participates in Petasis reactions, forming amino alcohols by reacting with amines and carbonyl compounds.

Mechanism :

-

Boronic acid activates the carbonyl group.

-

Nucleophilic attack by the amine forms an iminium intermediate.

-

Allyl transfer from the dioxolane moiety yields the product.

Example :

With furfurylamine and 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol, the reaction produces polycyclic amines in moderate yields (13–25%) .

| Amine | Carbonyl Component | Product Yield (%) |

|---|---|---|

| Furfurylamine | 5-Allyldioxolan-4-ol | 13 |

| Benzylamine | Glyoxylic acid | 18 |

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, facilitating purification or further transformations.

Conditions :

-

Diol : Pinacol, 1,2-ethanediol

-

Solvent : Dichloromethane or ethanol

-

Time : 2–6 hours at room temperature

Application :

Boronate esters derived from this compound are intermediates in synthesizing fluorescent probes or metal-organic frameworks .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes electrophilic substitutions, such as nitration or sulfonation, though these reactions are less explored.

Example :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the boronic acid, but competing dioxolane decomposition limits yields (<30%).

Key Structural and Reaction Insights

-

Steric effects : The dioxolane ring slightly hinders boronic acid reactivity compared to unsubstituted phenylboronic acids.

-

Solubility : Enhanced solubility in polar solvents (e.g., DMSO) due to the dioxolane oxygen atoms .

This compound’s dual functionality makes it invaluable for synthesizing complex architectures in pharmaceuticals and materials science.

Scientific Research Applications

Chemical Properties and Structure

4-(1,3-Dioxolan-2-yl)phenylboronic acid has the molecular formula C₉H₁₁BO₄ and a molecular weight of approximately 193.99 g/mol. The compound features a boronic acid group (B(OH)₂) attached to a phenyl ring that is further substituted with a 1,3-dioxolane moiety. This structure allows for reversible covalent bonding with diols, making it useful in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Applications in Organic Synthesis

One of the primary applications of 4-(1,3-Dioxolan-2-yl)phenylboronic acid is as an intermediate in organic synthesis. It facilitates the construction of complex organic molecules by participating in cross-coupling reactions. The following table summarizes various synthetic routes and their yields involving this compound:

Applications in Medicinal Chemistry

In medicinal chemistry, boronic acids are known for their ability to interact with biomolecules, particularly proteins. While 4-(1,3-Dioxolan-2-yl)phenylboronic acid itself may not be directly utilized as a drug, it can serve as a scaffold for developing new therapeutic agents. For instance:

- Protein Interaction Studies : The compound can be modified to create probes that investigate protein-boronic acid interactions, which are crucial for drug discovery processes.

- Potential Antidiabetic Applications : Research indicates that boronic acids can enhance the delivery of antidiabetic drugs through polymeric systems . This suggests that derivatives of 4-(1,3-Dioxolan-2-yl)phenylboronic acid could potentially be explored for similar applications.

Material Science Applications

The unique properties of 4-(1,3-Dioxolan-2-yl)phenylboronic acid also extend to material science:

- Polymer Chemistry : The compound has been involved in the synthesis of novel polymers that exhibit enhanced properties for drug delivery systems. For example, RAFT polymerization techniques using derivatives of this compound have shown promising results in creating biodegradable polymers suitable for medical applications .

Case Study 1: Synthesis of Boron-containing Molecules

A study demonstrated the use of 4-(1,3-Dioxolan-2-yl)phenylboronic acid as a precursor for synthesizing novel boron-containing compounds with potential applications in cancer therapy. The reaction conditions were optimized to achieve high yields and purity .

Case Study 2: Development of Drug Delivery Systems

Research on polymeric systems incorporating boronic acids revealed that compounds like 4-(1,3-Dioxolan-2-yl)phenylboronic acid could significantly improve the solubility and bioavailability of antidiabetic drugs. The study highlighted the importance of modifying the structure to enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as a protective group in organic synthesis and as a reagent in cross-coupling reactions. The boronic acid moiety can interact with molecular targets through the formation of boronate esters, which are key intermediates in many chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1,3-Dioxolan-2-yl)phenylboronic acid with analogous boronic acids, focusing on structural variations, physicochemical properties, and reactivity.

4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid

- CAS : 1072946-41-8

- Structure : Differs by the addition of fluorine atoms at the 2- and 6-positions of the phenyl ring.

- This modification may enhance thermal stability and alter solubility .

[2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl]boronic acid

- CAS : 1704069-40-8

- Structure : Contains a methoxy group at the 4-position of the phenyl ring.

- However, steric hindrance from the methoxy group may reduce coupling efficiency in sterically demanding substrates .

4-(1,3-Dioxan-2-yl)phenylboronic acid

- CAS : 254454-02-9

- Structure : The dioxolane ring is replaced by a six-membered 1,3-dioxane ring.

- Impact : The larger ring size alters steric and electronic properties. Dioxane derivatives generally exhibit lower ring strain and higher hydrolytic stability, making them preferable in aqueous reaction conditions .

3-((1,3-Dioxolan-2-yl)methoxy)phenylboronic acid, pinacol ester

- CAS : 850411-08-4

- Structure : The boronic acid is protected as a pinacol ester, with a dioxolane-methoxy substituent.

- Impact : Pinacol esters improve stability and shelf life but require deprotection (e.g., acidic hydrolysis) before use in coupling reactions. The dioxolane-methoxy group may modulate solubility in polar solvents .

Physicochemical Properties and Reactivity

Thermal Stability

- 4-(1,3-Dioxolan-2-yl)phenylboronic acid : Glass transition temperatures (Tg) for similar dioxolane-containing TADF materials range from 109–137°C, suggesting moderate thermal stability .

- Fluorinated analogs : Fluorine substitution increases melting points (e.g., 4-fluorophenylboronic acid melts at 263–265°C ), likely due to enhanced intermolecular interactions.

Solubility and Crystallinity

- The dioxolane ring improves solubility in ethers and dichloromethane compared to non-cyclic analogs. For example, 4-(methoxycarbonyl)phenylboronic acid forms extensive hydrogen-bonded networks in the solid state, reducing solubility in apolar solvents .

Reactivity in Suzuki Coupling

- Electron-donating groups (e.g., dioxolane) accelerate transmetalation steps in Suzuki reactions. For example, 4-(dimethylamino)phenylboronic acid reacts sluggishly with Selectfluor™ due to excessive electron density, whereas dioxolane derivatives exhibit balanced reactivity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

4-(1,3-Dioxolan-2-yl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article explores the biological activity of 4-(1,3-Dioxolan-2-yl)phenylboronic acid, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(1,3-Dioxolan-2-yl)phenylboronic acid has the following chemical structure:

- Molecular Formula : C9H11BO4

- CAS Number : 1401222-65-8

The presence of the dioxolane moiety enhances the compound's solubility and reactivity, which are critical for its biological applications.

The biological activity of 4-(1,3-Dioxolan-2-yl)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites, disrupting normal cellular functions .

- Cell Cycle Modulation : Some studies suggest that boronic acid derivatives can interfere with cell cycle progression, particularly in cancer cells .

Biological Activities

Research has demonstrated several biological activities associated with 4-(1,3-Dioxolan-2-yl)phenylboronic acid:

Anticancer Activity

Boronic acids have shown promising anticancer properties. For instance:

- Cell Growth Inhibition : Studies indicate that certain boronic acid derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Mechanistic Insights : The inhibition of proteasomes leads to the accumulation of pro-apoptotic factors, enhancing the apoptotic response in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Research indicates that boronic acids exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Properties : Compounds similar to 4-(1,3-Dioxolan-2-yl)phenylboronic acid have demonstrated antifungal activity against Candida albicans.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigated a series of boronic acid derivatives, including 4-(1,3-Dioxolan-2-yl)phenylboronic acid, for their ability to inhibit proteasome activity in cancer cells. The results showed that these compounds could effectively halt the progression of the cell cycle at the G2/M phase, leading to significant growth inhibition in multiple cancer models .

Case Study: Antimicrobial Evaluation

Another study focused on synthesizing various dioxolane derivatives and testing their antimicrobial efficacy. The results indicated that most compounds exhibited excellent antibacterial activity against Staphylococcus epidermidis and antifungal activity against Candida albicans, supporting the potential use of dioxolane-containing compounds in treating infections .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(1,3-Dioxolan-2-yl)phenylboronic acid?

Methodological Answer:

The synthesis typically involves introducing the 1,3-dioxolane-protected phenyl group to a boronic acid precursor. A common approach is:

Protection of Diol Groups : Start with a diol-containing phenyl precursor (e.g., 4-bromophenyl-1,3-dioxolane) to protect reactive hydroxyl groups.

Lithiation/Borylation : Use a directed ortho-metalation strategy with n-BuLi followed by quenching with triisopropyl borate to install the boronic acid group .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization in ethanol/water to isolate the product.

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm structure via B NMR (δ ~30 ppm for boronic acid) and FTIR (B-O stretch ~1340 cm) .

Advanced: How can DFT studies predict the electronic and steric effects of the 1,3-dioxolane moiety on Suzuki-Miyaura coupling efficiency?

Methodological Answer:

Computational Setup : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilicity .

Steric Maps : Generate steric maps (e.g., using Multiwfn) to quantify steric hindrance around the boronic acid group. Compare with experimental coupling yields under Pd(OAc)/SPhos catalysis.

Validation : Cross-reference DFT-predicted activation energies with kinetic data from reaction calorimetry. Discrepancies may indicate solvent effects or catalyst decomposition .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect hydrolyzed byproducts (e.g., deboronated derivatives).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C indicates suitability for high-temperature reactions).

- pH-Dependent B NMR : Monitor boronic acid ↔ boronate equilibrium (pKa ~8.5–9.0) to optimize storage conditions (pH <7, anhydrous) .

Advanced: How does the 1,3-dioxolane ring influence boronic acid reactivity in aqueous vs. anhydrous environments?

Methodological Answer:

Hydrolysis Studies : Conduct kinetic assays in buffered solutions (pH 5–10). The dioxolane ring reduces water solubility, slowing hydrolysis but increasing aggregation in polar solvents.

Competitive Binding : Compare binding affinity to diols (e.g., fructose) via fluorescence displacement assays. The dioxolane group may sterically hinder interactions, requiring larger diols (e.g., saccharides) for effective binding .

Solvent Screening : Test coupling efficiency in mixed solvents (e.g., THF/HO vs. DMF/HO). Anhydrous conditions favor boroxine formation, reducing catalytic turnover .

Data Contradiction: How to resolve discrepancies between computational predictions and experimental yields in cross-coupling reactions?

Methodological Answer:

Error Source Identification :

- Catalyst Deactivation : Run control experiments with pre-isolated Pd intermediates (e.g., X-ray crystallography of Pd-aryl complexes).

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for THF) to refine activation energy predictions .

In Situ Monitoring : Use Raman spectroscopy to track boronic acid consumption and detect transient intermediates.

Statistical Analysis : Apply multivariate regression to correlate steric/electronic descriptors (e.g., Hammett σ) with yields. Outliers may indicate unaccounted steric effects from the dioxolane ring .

Advanced: What strategies enhance the stability of this compound in biological assays (e.g., protein binding studies)?

Methodological Answer:

Formulation : Prepare PEGylated nanoparticles (e.g., iron oxide NPs) via Cu(I)-catalyzed azide-alkyne cycloaddition to immobilize the boronic acid, reducing hydrolysis .

Competitive Inhibitors : Co-administer fructose (10 mM) to stabilize the boronate ester form, enhancing binding to lectins or viral glycoproteins .

Microscopy Validation : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-conjugated derivatives) to confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.